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Overview
Description
- PV9 (hydrochloride), also known as α-POP, is a novel analog of α-Pyrrolidinopentiophenone (α-PVP). In PV9, the pentyl side chain is elongated by three carbons .
- Its biochemical, physiological, and toxicological properties have not been fully characterized, but it is commonly used for forensic and research purposes.
Preparation Methods
- Synthetic routes for PV9 are not widely documented, but it is likely prepared through chemical synthesis.
- Industrial production methods are not well-established due to its limited use and research.
Chemical Reactions Analysis
- PV9 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not specifically reported for PV9.
- Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- PV9’s applications span several fields:
Forensic Chemistry: Used as a reference standard for analytical testing and identification.
Toxicology: Investigated for its effects on the central nervous system.
Pharmacology: Studied for its interactions with monoamine transporters.
Research: Used in studies related to stimulants and cathinones.
Mechanism of Action
- PV9 likely exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, similar to α-PVP .
- The exact molecular targets and pathways involved remain to be fully elucidated.
Comparison with Similar Compounds
- PV9 differs from other similar compounds due to its elongated pentyl side chain.
- Similar compounds include α-PVP (pyrovalerone) and 4-methoxy PV9 (which has a methoxy group at the para position of the phenyl group) .
Properties
CAS No. |
1800101-28-3 |
---|---|
Molecular Formula |
C18H27NO |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-phenyl-2-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C18H27NO/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3 |
InChI Key |
RCGHPLZKUHDGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
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